Efaproxiral sodium
Overview
Description
Efaproxiral sodium is a synthetic allosteric modifier of hemoglobin. It is an analogue of bezafibrate, a lipid-lowering agent, and has been developed for various medical applications, including the treatment of depression, traumatic brain injury, ischemia, stroke, myocardial infarction, diabetes, hypoxia, sickle cell disease, hypercholesterolemia, and as a radiosensitizer . This compound works by decreasing the oxygen-binding affinity of hemoglobin, thereby enhancing the oxygenation of hypoxic tissues .
Mechanism of Action
Target of Action
Efaproxiral sodium primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. It plays a crucial role in maintaining proper health by supplying oxygen to the body’s tissues and organs .
Mode of Action
This compound is an allosteric modifier of hemoglobin . It works by reducing the oxygen-binding affinity of hemoglobin, which facilitates the release of oxygen from hemoglobin into surrounding tissues . This mechanism is particularly beneficial in conditions where tissues are deprived of adequate oxygen supply, such as in hypoxic tumors .
Biochemical Pathways
It is known that the drug modulates the oxygen-hemoglobin dissociation curve . By decreasing the oxygen affinity of hemoglobin, this compound promotes the offloading of oxygen into tissues, potentially enhancing the oxygenation of hypoxic areas .
Pharmacokinetics
This compound exhibits nonlinear systemic pharmacokinetics . The volume of distribution remains relatively constant at 0.16 L/kg, and the terminal half-life increases from 2.5 to 5.5 hours . The drug is mainly eliminated by renal excretion .
Result of Action
This compound enhances the efficacy of certain chemotherapy drugs that have reduced efficacy against hypoxic tumors . By increasing the offloading of oxygen into tumor tissues, the drug can make these chemotherapy drugs more effective . No benefit was seen for this compound in phase iii clinical trials .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of oxygen. For instance, the drug’s ability to enhance tumor oxygenation is more pronounced when administered in conjunction with supplemental oxygen . Furthermore, the World Anti-Doping Agency categorizes this compound under a prohibited method to artificially enhance the uptake, transport, or delivery of oxygen .
Biochemical Analysis
Biochemical Properties
Efaproxiral Sodium plays a significant role in biochemical reactions by binding non-covalently to the hemoglobin tetramer, thereby decreasing hemoglobin-oxygen binding affinity . This interaction with hemoglobin, a crucial protein in oxygen transport, alters the biochemical properties of hemoglobin, enhancing the oxygenation of hypoxic tumors .
Cellular Effects
The primary cellular effect of this compound is the enhancement of oxygen levels in hypoxic tumor tissues . By decreasing the oxygen binding affinity of hemoglobin, more oxygen is made available to cells, particularly those in hypoxic tumor tissues . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism related to oxygen availability .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with hemoglobin . It binds non-covalently to the hemoglobin tetramer, stabilizing the deoxyhemoglobin conformation and decreasing its affinity for oxygen . This results in an increased release of oxygen to tissues, including hypoxic tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to increase over time . It has been shown to enhance the oxygenation of hypoxic tumors, functioning as a radiation sensitizer and increasing the effectiveness of radiation therapy .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At certain dosages, it has been shown to significantly reduce the radio-biological hypoxic fraction of tumors, enhancing their response to radiation .
Metabolic Pathways
This compound’s primary interaction is with hemoglobin, a key protein involved in the oxygen transport metabolic pathway . By altering hemoglobin’s oxygen-binding affinity, it can influence metabolic flux and oxygen availability in tissues .
Transport and Distribution
This compound is distributed within the body through the circulatory system, given its interaction with hemoglobin, a component of red blood cells . Its effects are particularly notable in hypoxic tissues, where it enhances oxygen availability .
Subcellular Localization
As this compound interacts with hemoglobin, it is localized within red blood cells in the body . Its effects are therefore primarily exerted within the circulatory system and hypoxic tissues where oxygen availability is enhanced .
Preparation Methods
The preparation of efaproxiral sodium involves several synthetic steps. One method includes the acylation reaction, O-alkylation reaction of phenol, and purification . The process begins with the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form a polymeric phenol ester. This intermediate is then treated with 3,5-dimethylaniline in refluxing xylene to produce an amide. The final step involves the condensation of this amide with acetone and chloroform in the presence of powdered sodium hydroxide to yield the isobutyric acid derivative . This method is suitable for industrial production due to its simplicity, high product purity, and low cost .
Chemical Reactions Analysis
Efaproxiral sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using appropriate reducing agents, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Efaproxiral sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study allosteric modifications of hemoglobin and the effects of oxygen-binding affinity changes.
Biology: this compound is employed in research on hypoxia and oxygen transport in biological systems.
Medicine: The compound is investigated for its potential to enhance the efficacy of chemotherapy drugs against hypoxic tumors and as a radiosensitizer in cancer treatment
Industry: This compound is used in the development of new therapeutic agents and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Efaproxiral sodium is unique compared to other similar compounds due to its specific mechanism of action and its ability to enhance oxygenation in hypoxic tissues. Similar compounds include:
Bezafibrate: A lipid-lowering agent with a different primary function but structurally related to this compound.
RSR13: Another allosteric modifier of hemoglobin with similar properties and applications.
Revaproxyn: A compound with similar oxygen-binding affinity modification properties.
This compound stands out due to its extensive research applications and potential therapeutic benefits in enhancing oxygenation and improving the efficacy of cancer treatments .
Properties
IUPAC Name |
sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPIHPGORBMFR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168942 | |
Record name | Efaproxiral sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170787-99-2 | |
Record name | Efaproxiral sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170787992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efaproxiral sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFAPROXIRAL SODIUM | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFAPROXIRAL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83QP52XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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